1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine
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Overview
Description
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of pharmacological properties and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a 3-[(2-chlorophenyl)methoxy]phenyl group, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine typically involves the reaction of 1-(3-hydroxyphenyl)piperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood, appetite, and other physiological functions. By binding to these receptors, the compound can modulate their activity and produce various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A closely related compound with similar pharmacological properties.
1-(4-Methoxyphenyl)piperazine: Another piperazine derivative with distinct chemical and biological properties
Uniqueness
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine is unique due to the presence of the 3-[(2-chlorophenyl)methoxy]phenyl group, which imparts specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H19ClN2O |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
1-[3-[(2-chlorophenyl)methoxy]phenyl]piperazine |
InChI |
InChI=1S/C17H19ClN2O/c18-17-7-2-1-4-14(17)13-21-16-6-3-5-15(12-16)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2 |
InChI Key |
CNRJRVYSPNUTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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